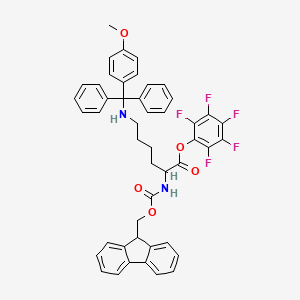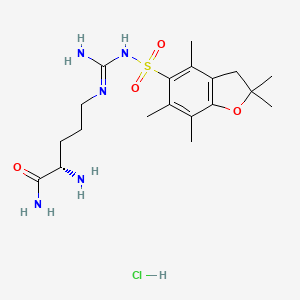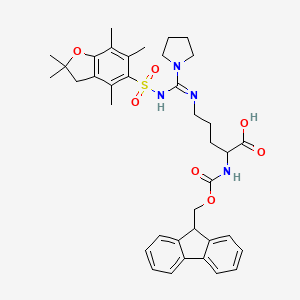
Fmoc-L-Arg(Pyrrolidine)(Pbf)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-L-Arg(Pyrrolidine)(Pbf)-OH is a derivative of the amino acid arginine, modified with the fluorenylmethyloxycarbonyl (Fmoc) group for protection during peptide synthesis. The compound also includes a pyrrolidine ring and a pentamethyl-dihydrobenzofuran-5-sulfonyl (Pbf) group, which serve as protecting groups for the guanidino side chain of arginine. This compound is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Arg(Pyrrolidine)(Pbf)-OH typically involves the following steps:
Protection of the Arginine Side Chain: The guanidino group of arginine is protected using the Pbf group. This is achieved by reacting arginine with pentamethyl-dihydrobenzofuran-5-sulfonyl chloride in the presence of a base.
Fmoc Protection: The amino group of arginine is then protected with the Fmoc group. This is done by reacting the Pbf-protected arginine with fluorenylmethyloxycarbonyl chloride in the presence of a base.
Pyrrolidine Protection: The carboxyl group of arginine is protected using a pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Fmoc-L-Arg(Pyrrolidine)(Pbf)-OH undergoes several types of reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Pbf group can be removed using trifluoroacetic acid (TFA).
Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like HBTU or DIC.
Substitution Reactions: The protected arginine can undergo substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; TFA for Pbf removal.
Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine (NMM).
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Deprotected Arginine: Removal of Fmoc and Pbf groups yields free arginine.
Peptide Chains: Coupling reactions result in the formation of peptide chains with arginine residues.
Scientific Research Applications
Chemistry
Fmoc-L-Arg(Pyrrolidine)(Pbf)-OH is extensively used in the synthesis of peptides and proteins. It allows for the incorporation of arginine residues into peptide chains with high precision and minimal side reactions .
Biology
In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions .
Medicine
The compound is used in the development of peptide-based drugs, including antimicrobial peptides, enzyme inhibitors, and peptide vaccines .
Industry
In the industrial sector, this compound is used in the production of synthetic peptides for various applications, including cosmetics, food additives, and biomaterials .
Mechanism of Action
The mechanism of action of Fmoc-L-Arg(Pyrrolidine)(Pbf)-OH involves the protection and deprotection of the arginine residue during peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions during peptide chain elongation. The Pbf group protects the guanidino side chain, ensuring that it remains intact until the final deprotection step. The pyrrolidine ring protects the carboxyl group, allowing for selective reactions at the amino and guanidino groups .
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-Arg(Pbf)-OH: Similar to Fmoc-L-Arg(Pyrrolidine)(Pbf)-OH but lacks the pyrrolidine protection for the carboxyl group.
Fmoc-L-Arg(Tos)-OH: Uses tosyl (Tos) group for guanidino protection instead of Pbf.
Fmoc-L-Arg(Mtr)-OH: Uses methoxytrimethylbenzene sulfonyl (Mtr) group for guanidino protection.
Uniqueness
This compound is unique due to its triple protection strategy, which ensures high stability and selectivity during peptide synthesis. The combination of Fmoc, Pbf, and pyrrolidine groups provides comprehensive protection for the amino, guanidino, and carboxyl groups, respectively, making it highly efficient for complex peptide synthesis .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]-pyrrolidin-1-ylmethylidene]amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H46N4O7S/c1-23-24(2)34(25(3)30-21-38(4,5)49-33(23)30)50(46,47)41-36(42-19-10-11-20-42)39-18-12-17-32(35(43)44)40-37(45)48-22-31-28-15-8-6-13-26(28)27-14-7-9-16-29(27)31/h6-9,13-16,31-32H,10-12,17-22H2,1-5H3,(H,39,41)(H,40,45)(H,43,44) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVRJIWZWQWYQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N6CCCC6)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H46N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
702.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
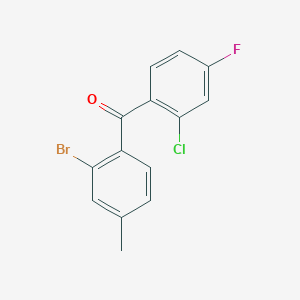
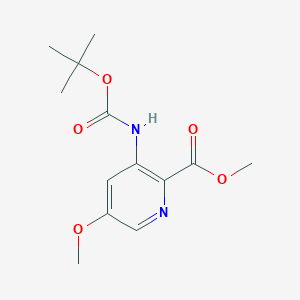

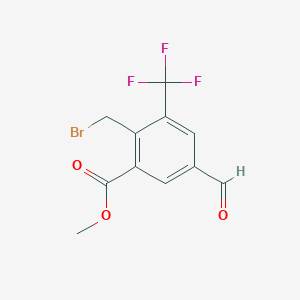
![Methyl 2-(chloromethyl)-3-[[(2R)-oxetan-2-yl]methyl]benzimidazole-5-carboxylate](/img/structure/B6297218.png)
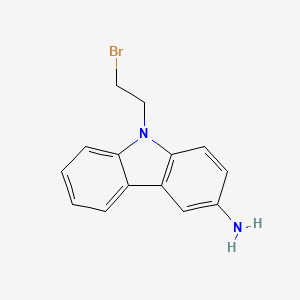
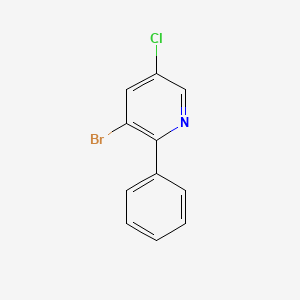
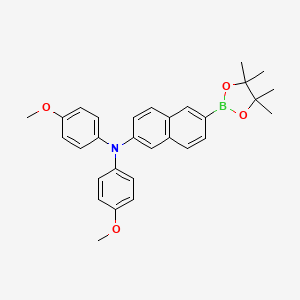
![N-[1-adamantyl-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B6297238.png)
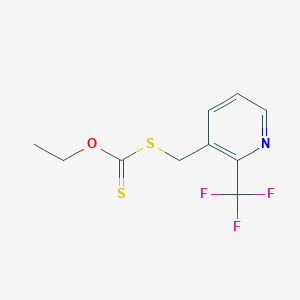
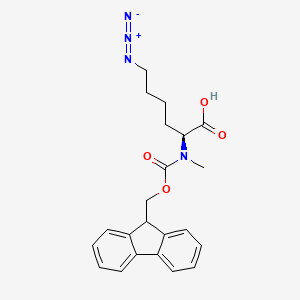
![Dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium;tricyclohexylphosphane](/img/structure/B6297247.png)
